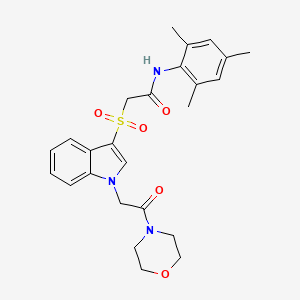

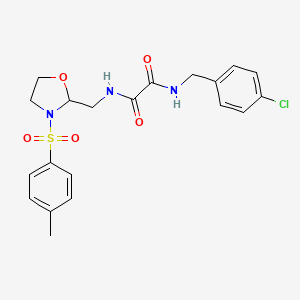

![molecular formula C22H19FN2O3S B2933505 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide CAS No. 1005299-24-0](/img/structure/B2933505.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that benzenesulfonyl derivatives are known to be active and have been used in the design of various compounds2.

Synthesis Analysis

The synthesis of benzenesulfonyl derivatives often involves the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid3. However, the specific synthesis process for “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide” is not readily available in the sources retrieved.

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide” is not available in the sources retrieved.Chemical Reactions Analysis

Benzenesulfonyl chloride, a related compound, is known to react with compounds containing reactive N-H and O-H bonds3. However, the specific chemical reactions involving “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide” are not detailed in the sources retrieved.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. For instance, benzenesulfonyl chloride, a related compound, is a colourless liquid with a density of 1.384 g/mL at 25 °C and a melting point of 13 to 14 °C3. However, the specific physical and chemical properties of “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide” are not detailed in the sources retrieved.Scientific Research Applications

Quinoxaline and Quinoline Derivatives

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide belongs to the class of quinoline and quinoxaline derivatives, which are significant due to their broad range of biological and pharmacological properties. These compounds are heterocyclic, containing a complex ring made up of a benzene and a pyrazine ring. The parent substances of this group result from condensing ortho-diamines with 1,2-diketones, leading to a variety of substituted derivatives with significant applications in the pharmaceutical and chemical industries.

Quinoxalines, for instance, have been used as dyes, pharmaceuticals, and antibiotics, showcasing their versatility and importance in scientific research. Studies have explored the antitumoral properties of quinoxaline compounds, indicating their potential in cancer therapy. The modification of the quinoxaline structure allows for a wide array of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases (Pareek & Kishor, 2015; Pereira et al., 2015).

Corrosion Inhibition

Quinoline derivatives, including those related to N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide, exhibit significant anticorrosive properties. These derivatives are effective against metallic corrosion due to their high electron density, enabling them to adsorb and form highly stable chelating complexes with surface metallic atoms. This property makes them valuable in industries concerned with prolonging the life of metal structures and components (Verma, Quraishi, & Ebenso, 2020).

Synthetic Methodologies and Biological Activity

The synthesis and biological activities of fluoroquinolones, a class of potent antibacterial agents, have been extensively studied, demonstrating the importance of synthetic methodologies in enhancing their efficacy. Fluoroquinolones, derived from the quinolone structure, have shown broad-spectrum activity against various pathogens, highlighting the relevance of structural modification in developing more effective drugs (da Silva et al., 2003).

Furthermore, combining quinoline with other bioactive heterocyclic moieties can lead to the creation of hybrid molecules with promising therapeutic potential. This approach is crucial for overcoming microbial resistance and discovering new antimicrobial drugs with novel modes of action (Salahuddin et al., 2023).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, benzenesulfonyl hydrazide is considered hazardous and may be corrosive to metals, harmful if swallowed, and causes severe skin burns and eye damage5. However, the specific safety and hazard information for “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide” is not available in the sources retrieved.

Future Directions

Benzosultams, a subclass of bicyclic sulfonamides, have been found in numerous biologically active compounds and exhibit a wide spectrum of promising bioactivities6. They are also versatile building blocks for the assembly of a variety of diversely functionalized benzosultam derivatives and other heterocyclic systems6. This suggests that “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide” and similar compounds could have potential applications in the development of new synthetic classes of antimicrobials or other pharmaceuticals. However, more research is needed to explore these possibilities.

properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-13-12-16-7-6-14-25(21(16)15-17)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBSIISHCSCUAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

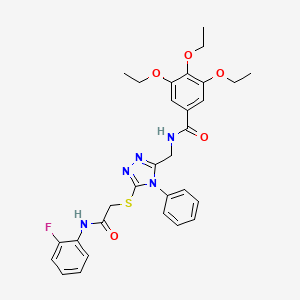

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2933422.png)

![1-(3,4-dichlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2933423.png)

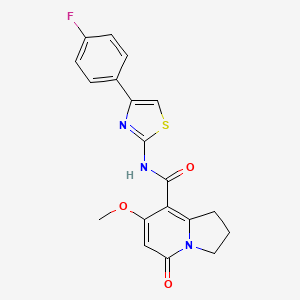

![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2933429.png)

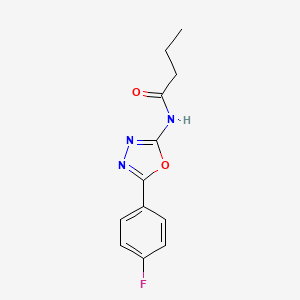

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2933434.png)

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2933435.png)

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B2933436.png)

![ethyl 3-cyano-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2933439.png)

![N-(3-methoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2933440.png)

![N-[3-(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2933444.png)